molecular formula C23H38O2 B12556038 Tricos-16-ene-2,4-diyne-1,18-diol CAS No. 183899-25-4

Tricos-16-ene-2,4-diyne-1,18-diol

Cat. No.: B12556038
CAS No.: 183899-25-4
M. Wt: 346.5 g/mol
InChI Key: AHAVQGWVJACJDF-UHFFFAOYSA-N
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Description

Tricos-16-ene-2,4-diyne-1,18-diol is a synthetic, long-chain lipid molecule incorporating distinct ene-diyne and diol functional groups, making it a compound of significant interest in specialized research applications. Its structure features a 23-carbon chain with a central double bond at the 16th carbon, two triple bonds at the 2nd and 4th carbons, and terminal hydroxyl groups at the 1st and 18th positions. This unique architecture suggests potential as a building block for novel lipid assemblies or polymers. The terminal diol groups can serve as sites for further chemical conjugation, while the conjugated ene-diyne system in the backbone may be explored for its photophysical or reactive properties. Researchers might investigate its use in creating supramolecular structures, studying membrane dynamics, or as a precursor in synthetic chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

183899-25-4

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

tricos-16-en-2,4-diyne-1,18-diol

InChI

InChI=1S/C23H38O2/c1-2-3-17-20-23(25)21-18-15-13-11-9-7-5-4-6-8-10-12-14-16-19-22-24/h18,21,23-25H,2-11,13,15,17,20,22H2,1H3

InChI Key

AHAVQGWVJACJDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CCCCCCCCCCCC#CC#CCO)O

Origin of Product

United States

Preparation Methods

Catalytic Coupling Strategies for Alkyne Formation

The diyne moiety (C2–C4) is central to the compound’s structure. Copper-mediated oxidative homocoupling of terminal propargyl alcohols has emerged as a reliable method for constructing symmetrical diynes. For example, diyne-diol intermediates are synthesized via CuI-catalyzed coupling in tetrahydrofuran (THF) under aerobic conditions, achieving yields of 50–85%. Key parameters include:

Parameter Optimal Condition Yield Range
Catalyst loading 5–10 mol % CuI 70–85%
Solvent THF
Temperature Room temperature
Oxidizing agent Ambient O₂

This method avoids harsh reagents but requires anhydrous conditions to prevent side reactions.

Lithium Naphthalene-Mediated Alkynylation

Lithium naphthalene in THF enables the synthesis of acetylenic diols via a two-step process:

  • Dilithiation : Acetylenic carbinols react with lithium naphthalene to form dilithium intermediates.
  • Ketone addition : Subsequent reaction with ketones (e.g., methyl ethyl ketone) yields long-chain acetylenic diols.

A patent by Watanabe et al. (1969) demonstrates this approach for analogous compounds, achieving 50–60% yields for 23-carbon chains. Critical factors include:

  • Stoichiometry : 1:1 molar ratio of dilithium intermediate to ketone.
  • Temperature : Reactions conducted at −78°C to 0°C to suppress polymerization.

Ruthenium-Catalyzed Oxidative Cyclization

While primarily used for tetrahydrofuran (THF) diols, Ru-catalyzed oxidative cyclization of 1,5-dienes offers insights into stereochemical control. For instance, RuO₄ mediates alkene oxidation to form Ru(VI) glycolates, which cyclize to diols. Adapting this method for longer chains requires:

  • Substrate modification : Use of 1,23-diene precursors.
  • Co-oxidants : NaIO₄ enhances catalytic turnover but risks overoxidation.

Stepwise Assembly via Protective Group Chemistry

A modular synthesis involves sequential protection/deprotection of hydroxyl groups and alkyne formation:

  • Hydroxyl protection : TBS (tert-butyldimethylsilyl) or acetyl groups shield terminal –OH groups.
  • Alkyne installation : Sonogashira coupling or Cadiot-Chodkiewicz reaction introduces triple bonds.
  • Deprotection : TBAF (tetrabutylammonium fluoride) cleaves silyl ethers.

This method affords precise control but involves multi-step purification.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on scalability, yield, and functional group tolerance:

Method Yield (%) Scalability Stereochemical Control Key Limitations
CuI-mediated coupling 70–85 High Low Requires anhydrous conditions
Lithium naphthalene 50–60 Moderate Moderate Cryogenic temperatures
Ru-catalyzed cyclization 30–55 Low High Overoxidation risks
Stepwise assembly 40–65 Low High Multi-step complexity

Industrial-Scale Considerations

Patent US3082260A outlines a high-pressure batch process using acetylene and ketones with KOH catalysis, achieving 66–88% yields for C20–C25 diols. Critical industrial parameters include:

  • Pressure : 110–180 psi acetylene.
  • Temperature : 0–5°C to minimize side reactions.
  • Workup : Liquid-liquid extraction with diisopropyl ether.

Chemical Reactions Analysis

Types of Reactions

Tricos-16-ene-2,4-diyne-1,18-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halides, ethers.

Scientific Research Applications

Tricos-16-ene-2,4-diyne-1,18-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tricos-16-ene-2,4-diyne-1,18-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the multiple bonds in the hydrocarbon chain can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Linear Diyne-Diols

Structural and Functional Contrasts:

Compound Structure Key Features Applications/Reactivity References
Tricos-16-ene-2,4-diyne-1,18-diol 23C, ene-diyne, 1,18-diol Long aliphatic chain; conjugated ene-diyne; terminal diols Potential host-guest systems, polymerization -
(R,Z)-24-methyl-25C-16-butene-2,4-diyne-1,6-diol 25C, methyl-substituted ene-diyne, 1,6-diol Branched chain; marine origin; asymmetric centers Antifungal/antimicrobial activity
Hexa-2,4-diyne-1,6-diol derivatives (e.g., compounds 20–22) 6C, phenyl-substituted diyne-diols Aromatic substituents; chiral centers (in 21, 22) Photodimerization of coumarins (host-guest)
  • Reactivity: Phenyl-substituted diyne-diols (e.g., compounds 21 and 22) enable enantioselective photodimerization of coumarins via supramolecular host-guest interactions, achieving >90% yield of specific dimers . This compound lacks aromatic groups, which may reduce host capability but enhance solubility in nonpolar environments.
  • Synthesis : The marine diyne-diol () is synthesized via stereoselective routes, suggesting similar methodologies could apply to this compound .

Diterpene Diols

Biological Activity and Structural Divergence:

Compound Structure Bioactivity References
8(14),15-Sandaracopimaradiene-7α,18-diol Bicyclic diterpene, 7α,18-diol Antimicrobial (IC50: 11.2–212.5 μg/ml); antispasmodic (papaverine-like)
ent-16-Kauren-7β,18-diol Tetracyclic diterpene, 7β,18-diol Phytochemical marker; unclear bioactivity
This compound Linear ene-diyne, 1,18-diol No reported bioactivity; predicted reactivity in polymerization/coordination -
  • Bioactivity : Diterpene diols exhibit antimicrobial and antispasmodic properties due to their rigid, lipophilic skeletons, which enhance membrane interactions . This compound’s linear structure may limit such activity but could facilitate coordination with metals or organic substrates.
  • Stereochemistry : Chiral diols (e.g., 8(14),15-sandaracopimaradiene-7α,18-diol) show stereospecific bioactivity, whereas this compound’s stereochemical properties remain unexplored .

Steroid Diols

Functional and Analytical Comparisons:

Compound Structure Key Features Applications References
5-Androsten-3,17,18-diol Steroid, 3,17,18-diol Hormone derivative; high plasma solubility Radioimmunoassay (detection limit: 0.17 pmol)
This compound Linear ene-diyne, 1,18-diol Non-steroidal; conjugated diyne Potential material science applications -
  • Analytical Methods: Steroid diols are quantified via highly sensitive radioimmunoassays (detection limit: 0.17 pmol), surpassing traditional photometric methods . This compound’s analysis may require similar advanced techniques due to its structural complexity.
  • Solubility : Steroid diols benefit from amphiphilic structures, whereas this compound’s solubility likely depends on solvent polarity and diol positioning.

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